(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide
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Overview
Description
(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide is a chemical compound that features a thiazole ring substituted with a benzylthio group and a triphenylphosphonium iodide moiety
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a core structural motif in this compound, is known for its aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various chemical reactions, potentially contributing to its biological activity .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, potentially leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, potentially indicating diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide typically involves the condensation of 2-aminobenzenethiol with benzyl halides, followed by cyclization to form the thiazole ringThe reaction conditions often include the use of solvents like dioxane and bases such as triethylamine to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylthio group can be reduced to a thiol.
Substitution: The triphenylphosphonium iodide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential anticancer properties, particularly in targeting mitochondrial pathways.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
1,2,4-Triazoles: Widely studied for their antibacterial properties.
Thioamides: Used in the synthesis of various heterocyclic compounds with biological activity
Uniqueness
(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide is unique due to its combination of a thiazole ring with a benzylthio group and a triphenylphosphonium iodide moiety. This unique structure allows it to target mitochondria specifically, making it a promising candidate for anticancer and antimicrobial applications .
Properties
IUPAC Name |
(5-benzylsulfanyl-1,3-thiazol-4-yl)-triphenylphosphanium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NPS2.HI/c1-5-13-23(14-6-1)21-31-28-27(29-22-32-28)30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,22H,21H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBIDWXDNTYVPG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N=CS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23INPS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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